molecular formula C8H14FN B1439814 [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine CAS No. 1228552-19-9

[1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine

Cat. No. B1439814
M. Wt: 143.2 g/mol
InChI Key: NHZMTHJZWMZUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The specific chemical reactions involving [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine are not detailed in the search results. As an intermediate, it likely participates in various chemical reactions to produce other compounds .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Compounds structurally related to [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine are key intermediates in the synthesis of various pharmaceuticals. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a critical step in producing premafloxacin, an antibiotic targeted at veterinary pathogens. This synthesis involves stereoselective alkylation and Michael addition reactions, highlighting the compound's relevance in developing efficient, practical processes for pharmaceutical intermediates (Fleck et al., 2003).

Catalytic Asymmetric Allylation

The catalytic asymmetric allylation of carbonyl compounds and imines using organoboronates represents a significant advancement in organic synthesis. This method has been pivotal in preparing chiral homoallylic alcohols and amines, which are crucial building blocks for natural products and pharmaceuticals. The review by Hua-Xing Huo et al. emphasizes the rapid development and broad applications of this technique over the past decade, demonstrating the role of allylic compounds in facilitating enantioselective synthesis (Huo et al., 2014).

Material Functionalization

Reagents with similar structural features to [1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine are utilized in material science for functionalizing surfaces or polymers. For example, N,N‐Bis(trimethylsilyl)prop‐2‐en‐1‐amine serves as an electrophile and nucleophilic component in functionalizing ω-primary amine polystyrenes, illustrating the versatility of allylic and fluorinated amines in material science applications (Ross & Malachowski, 2010).

Asymmetric Synthesis and Catalysis

Recent developments in asymmetric allylic amination reactions underscore the significance of allylic compounds in synthesizing bioactive agents and synthetic intermediates. These methods offer diverse strategies for installing allylic amines with high stereocontrol, crucial for producing pharmaceuticals and natural products with specific chiral centers (Grange et al., 2016).

properties

IUPAC Name

4-(fluoromethyl)hepta-1,6-dien-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FN/c1-3-5-8(10,7-9)6-4-2/h3-4H,1-2,5-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZMTHJZWMZUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)(CF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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